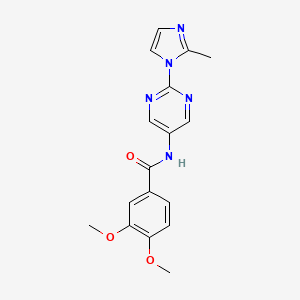

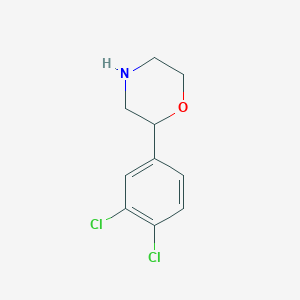

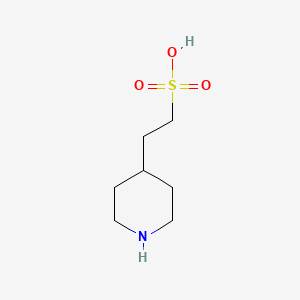

2-(3,4-Dichlorophenyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis in Complexes : 2-(3,4-Dichlorophenyl)morpholine has been used in the synthesis and characterization of Co(III) complexes. This includes the study of its interaction with different ligands and its role in forming various types of bonds and networks in these complexes (Amirnasr et al., 2001).

Crystal Structure Analysis : Research has been conducted on the crystal structure of compounds involving morpholine, like dimethomorph, to understand their molecular configuration and bonding characteristics (Kang et al., 2015).

Chemical Optimization and Application

Optimization for Inhibitors : Morpholine derivatives have been optimized for their role as potent inhibitors in various biochemical processes, such as Src kinase activity. This demonstrates the versatility of morpholine-based compounds in medical and biochemical research (Boschelli et al., 2001).

Lysosome-Targetable Probes : Morpholine compounds have been developed as effective fluorometric sensors for trivalent metal ions in living cells, showcasing their application in cellular and molecular biology (Ye et al., 2019).

Catalytic Applications

Catalysis in Organic Synthesis : Morpholine and its derivatives have been used in the synthesis of various organic compounds, indicating their role as catalysts or intermediates in chemical reactions (Papoyan et al., 2011).

Application in Transfer Hydrogenation Reactions : Compounds containing morpholine have been used as efficient catalysts in transfer hydrogenation reactions of ketones, illustrating their utility in synthetic organic chemistry (Singh et al., 2010).

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBGARGNACEMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2374866.png)

![6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374868.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2374871.png)

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2374872.png)

![Tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2374874.png)

![3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374876.png)

![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-3-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2374877.png)

![Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate](/img/structure/B2374880.png)

![2-(1,3-Benzoxazol-2-yl)-5-benzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2374883.png)